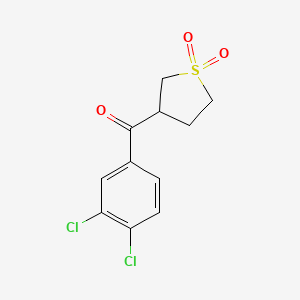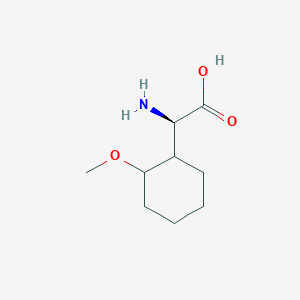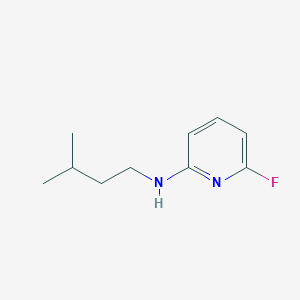![molecular formula C9H12INOS B13290947 2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine](/img/structure/B13290947.png)
2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is a chemical compound with the molecular formula C9H12INOS and a molecular weight of 309.17 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, a methanesulfinyl group, and an ethan-1-amine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine typically involves the reaction of 4-iodobenzyl chloride with ethan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the methanesulfinyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: 2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine.
Reduction: 2-[(4-Hydroxyphenyl)methanesulfinyl]ethan-1-amine.
Substitution: 2-[(4-Azidophenyl)methanesulfinyl]ethan-1-amine.
Scientific Research Applications
2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of iodine-containing compounds with biological systems.
Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: Limited use in industrial applications due to its primary role in research.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is not well-documented. it is believed to interact with molecular targets through the iodine atom, which can form strong interactions with various biological molecules. The methanesulfinyl group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methanesulfinyl]ethan-1-amine
- 2-[(4-Chlorophenyl)methanesulfinyl]ethan-1-amine
- 2-[(4-Fluorophenyl)methanesulfinyl]ethan-1-amine
Uniqueness
2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .
Properties
Molecular Formula |
C9H12INOS |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methylsulfinyl]ethanamine |
InChI |
InChI=1S/C9H12INOS/c10-9-3-1-8(2-4-9)7-13(12)6-5-11/h1-4H,5-7,11H2 |
InChI Key |
PYBOCPQOASNODF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13290877.png)

![2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile](/img/structure/B13290886.png)


![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)



![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)

![2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13290930.png)
![2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid](/img/structure/B13290931.png)
